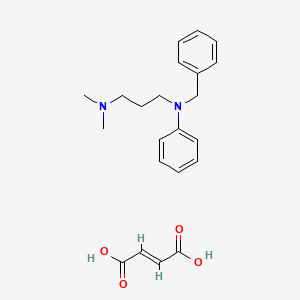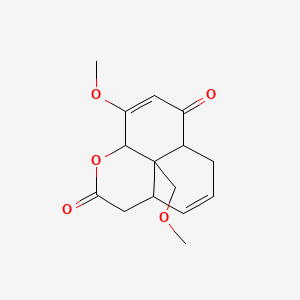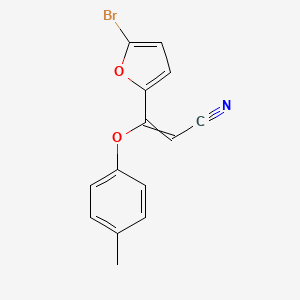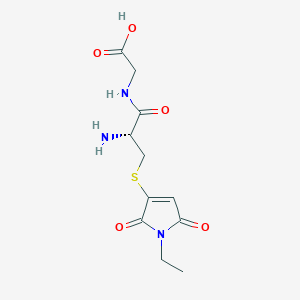
N-Benzyl-N',N'-dimethyl-N-phenyl-1,3-propanediamine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate: is a chemical compound with a complex structure that includes benzyl, dimethyl, and phenyl groups attached to a propanediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate typically involves multiple steps. One common method is the reductive amination of benzaldehyde with N,N-dimethyl-1,3-propanediamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with fumaric acid to form the fumarate salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may act as inhibitors of certain enzymes or receptors, providing a basis for the development of new drugs .
Industry: Industrially, N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications, including as a catalyst or stabilizer .
Mécanisme D'action
The mechanism of action of N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the benzyl and phenyl groups, which can form non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Dimethylbenzylamine: This compound has a similar structure but lacks the phenyl group attached to the propanediamine backbone.
N,N-Dimethyl-1,3-propanediamine: This compound is structurally similar but does not contain the benzyl or phenyl groups.
N-Benzyl-N,N-dimethylethylenediamine: This compound has a similar benzyl and dimethyl substitution but differs in the length of the carbon chain.
Uniqueness: N-Benzyl-N’,N’-dimethyl-N-phenyl-1,3-propanediamine fumarate is unique due to the presence of both benzyl and phenyl groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
100196-37-0 |
|---|---|
Formule moléculaire |
C22H28N2O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N'-benzyl-N,N-dimethyl-N'-phenylpropane-1,3-diamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H24N2.C4H4O4/c1-19(2)14-9-15-20(18-12-7-4-8-13-18)16-17-10-5-3-6-11-17;5-3(6)1-2-4(7)8/h3-8,10-13H,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
MYZFZSFPUCHFNJ-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CCCN(CC1=CC=CC=C1)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCCN(CC1=CC=CC=C1)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)

![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)


![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)

